molecular formula C15H16N2O2S B14210206 4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide CAS No. 834917-19-0

4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide

Cat. No.: B14210206
CAS No.: 834917-19-0
M. Wt: 288.4 g/mol
InChI Key: PLCQVPWOCPLUCO-UHFFFAOYSA-N
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Description

4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a benzylideneamino group attached to an ethyl chain, which is further connected to a benzene ring substituted with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide typically involves the condensation of benzaldehyde with 4-(2-aminoethyl)benzenesulfonamide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond (Schiff base formation). The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the pH balance within cells, leading to reduced cell proliferation and potential cell death . The compound’s antibacterial activity is attributed to its ability to interfere with folic acid synthesis in bacteria, similar to other sulfonamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to form Schiff bases and exhibit a range of biological activities. Its ability to inhibit carbonic anhydrase enzymes and its potential anticancer properties set it apart from other sulfonamides .

Properties

CAS No.

834917-19-0

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

4-[2-(benzylideneamino)ethyl]benzenesulfonamide

InChI

InChI=1S/C15H16N2O2S/c16-20(18,19)15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H2,16,18,19)

InChI Key

PLCQVPWOCPLUCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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